molecular formula C30H51NO8 B601426 Clarithromycin Impurity K CAS No. 127157-35-1

Clarithromycin Impurity K

Cat. No.: B601426
CAS No.: 127157-35-1
M. Wt: 553.73
InChI Key:
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Description

Clarithromycin Impurity K is a by-product formed during the synthesis of clarithromycin, a macrolide antibiotic. This impurity is significant in pharmaceutical research and quality control as it helps in understanding the purity and stability of the final drug product. Clarithromycin itself is used to treat various bacterial infections, and the presence of impurities like Impurity K can affect its efficacy and safety.

Mechanism of Action

Target of Action

Clarithromycin Impurity K, also known as 3-O-decladinosyl-8,9,10,11-dianhydro-6-O-methylerythromycin A, is a highly purified impurity found in Clarithromycin . Like Clarithromycin, it is likely to target the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in peptide bond formation and translocation during the translation and protein assembly process .

Mode of Action

Clarithromycin inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this interaction can be bacteriostatic or bactericidal .

Pharmacokinetics

Clarithromycin, the parent compound, is known to have a high oral bioavailability, with plasma concentrations reaching peak levels within 2-3 hours of administration . It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes and has an active metabolite, 14-hydroxyclarithromycin . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively .

Action Environment

For instance, the stability and efficacy of Clarithromycin can be affected by the pH of the stomach . Furthermore, the concentration of this impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures .

Preparation Methods

Clarithromycin Impurity K is typically formed during the synthesis of clarithromycin from erythromycin. The synthetic route involves the reaction of erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction produces erythromycin-A oxime, which, under prolonged reaction times and elevated temperatures, leads to the formation of Impurity K .

Industrial production methods for clarithromycin involve several steps, including protection and deprotection of functional groups, methylation, and purification processes. The formation of Impurity K is monitored and controlled to ensure the quality of the final product .

Chemical Reactions Analysis

Clarithromycin Impurity K undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Clarithromycin Impurity K is used in various scientific research applications, including:

Comparison with Similar Compounds

Clarithromycin Impurity K can be compared with other impurities formed during the synthesis of clarithromycin, such as:

  • Clarithromycin Impurity A
  • Clarithromycin Impurity B
  • Clarithromycin Impurity C
  • Clarithromycin Impurity D

Each of these impurities has unique chemical structures and properties, affecting the overall quality and stability of the final drug product. This compound is unique due to its specific formation conditions and chemical structure .

Properties

CAS No.

127157-35-1

Molecular Formula

C30H51NO8

Molecular Weight

553.73

Appearance

White Solid

melting_point

202-207°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin;  3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-methylerythromycin

Origin of Product

United States

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